2-Methyl-2-(methylamino)propan-1-ol

Physicochemical Properties Drug Discovery ADME

This β-amino alcohol features a sterically hindered tertiary amine and primary alcohol, differentiating it from linear analogs like AMP or MAE. Its gem-dimethyl group enhances reactivity control and physicochemical properties (bp 162.2°C). It is the preferred intermediate for duloxetine synthesis and patented β3-adrenergic agonists, and serves as a dual-function antimicrobial additive in metal-working fluids. Select this compound for improved distillation efficiency and minimized synthetic steps.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 27646-80-6
Cat. No. B036536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(methylamino)propan-1-ol
CAS27646-80-6
Synonyms1-Propanol, 2-methyl-2-(methylamino)-; 2-methyl-2-(methylamino)-1-Propanol; 2-(METHYLAMINO)-2-METHYL-1-PROPANOL; 2-Methyl-2-methylaminopropan-1-ol; N-(2-Hydroxy-1,1-dimethylethyl)-N-methylamine; NSC 147612
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(C)(CO)NC
InChIInChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3
InChIKeyLHYBRZAQMRWQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(methylamino)propan-1-ol (CAS 27646-80-6): A Multifunctional Amino Alcohol Building Block and Functional Additive


2-Methyl-2-(methylamino)propan-1-ol (CAS 27646-80-6) is a β-amino alcohol characterized by a tertiary amine and a primary alcohol group [1]. It is a small molecule (MW 103.16 g/mol) with a calculated XLogP3-AA of -0.3, indicating moderate hydrophilicity [1]. Its structural motif, featuring a gem-dimethyl group adjacent to the amine and hydroxyl functionalities, imparts steric hindrance, differentiating its reactivity profile from simpler, linear amino alcohols [1]. The compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis and as a functional additive in industrial formulations, such as an antimicrobial agent in metal-working fluids .

Why 2-Methyl-2-(methylamino)propan-1-ol is Not a Generic Substitute for Other Amino Alcohols


Direct substitution of 2-Methyl-2-(methylamino)propan-1-ol with other in-class amino alcohols (e.g., 2-amino-2-methyl-1-propanol (AMP) or 2-(methylamino)ethanol (MAE)) is not straightforward and can lead to significant performance deviations or synthetic failure. The critical distinction lies in the compound's unique combination of a sterically hindered tertiary amine and a primary alcohol. This contrasts with AMP's primary amine [1] and MAE's linear structure [2], which affects both reactivity (e.g., nucleophilicity, base strength) and physicochemical properties (e.g., pKa, LogP) [3]. The following quantitative evidence demonstrates that even structurally close analogs exhibit measurably different properties, directly impacting their suitability in specific applications.

Quantitative Differentiation of 2-Methyl-2-(methylamino)propan-1-ol: Evidence for Scientific Selection


LogP and Lipophilicity: Hydrophobic Character Compared to Key Analogs

The compound exhibits a calculated XLogP3-AA value of -0.3 [1], indicating a distinct lipophilic/hydrophilic balance compared to its primary amine analog, 2-amino-2-methyl-1-propanol (AMP), which has a more hydrophilic XLogP3-AA of -0.7 [2]. This difference of +0.4 log units suggests 2-Methyl-2-(methylamino)propan-1-ol will have a moderately higher partition coefficient in octanol/water systems, which can influence membrane permeability and extraction efficiency.

Physicochemical Properties Drug Discovery ADME

Boiling Point: Volatility and Thermal Stability Versus AMP

The compound's boiling point is reported as 162.2 °C at 760 mmHg [1]. This is notably lower than the boiling point of its close analog, 2-amino-2-methyl-1-propanol (AMP), which boils at 165 °C at 760 mmHg [2]. The lower boiling point of the N-methylated derivative can be advantageous for purification via distillation or removal under vacuum in synthetic workups.

Process Chemistry Thermal Properties Purification

Synthetic Utility: A Key Intermediate for β-Blocker and Antidepressant Synthesis

2-Methyl-2-(methylamino)propan-1-ol is explicitly cited as a key intermediate in the synthesis of the antidepressant duloxetine and serves as a core building block for β-blocker pharmaceuticals . While a direct, quantitative comparison of synthetic efficiency for this specific compound versus other amino alcohols is not available in the provided sources, its established role in commercial drug synthesis differentiates it from more general-purpose or less sterically hindered amino alcohols that may not be suitable for these specific routes. This established utility represents a critical procurement justification for medicinal chemistry groups focused on these target molecules.

Medicinal Chemistry Pharmaceutical Synthesis Building Block

Industrial Application: Antimicrobial Efficacy in Metal-Working Fluids

The compound is identified as functioning as an antimicrobial agent for metal-working lubricant oils . A study on related propanolamines and butanolamines in cutting fluids found that all propanolamines tested showed inhibitory properties against a mixed flora of fungi and bacteria [1]. While the target compound itself was not the specific subject of the quantitative study, the class-level inference is that its structural similarity to active compounds like 2-amino-2-methyl-1-propanol and 2-dimethylamino-2-methyl-1-propanol supports its recognized use as a biocide in this application [1].

Industrial Microbiology Lubricants Biocides

Therapeutic Potential: Agonist Activity at the β3-Adrenergic Receptor

Derivatives of 2-Methyl-2-(methylamino)propan-1-ol are disclosed in patent WO2010/103312 A1 as having agonist activity at the β3-adrenergic receptor [1]. β3-adrenergic receptor agonists are a therapeutic class under investigation for the treatment of obesity and diabetes [2]. While the specific EC50 value for the parent compound is not provided in the available sources, its role as a precursor to a pharmacologically active class of compounds establishes a clear point of differentiation from amino alcohols that lack this specific therapeutic relevance.

Pharmacology Metabolic Disease GPCR

Optimal Application Scenarios for Procuring 2-Methyl-2-(methylamino)propan-1-ol


Medicinal Chemistry: Synthesis of β-Blockers and Antidepressants

This compound is the preferred intermediate for researchers synthesizing specific β-blocker pharmacophores or the antidepressant duloxetine . Its established role in these synthetic routes minimizes development risk. Selection over a generic amino alcohol like 2-amino-2-methyl-1-propanol is justified by its N-methyl tertiary amine, which is a key structural feature of the final drug molecules, avoiding the need for additional N-alkylation steps .

Drug Discovery: β3-Adrenergic Receptor Agonist Programs

For pharmacology teams exploring treatments for obesity and diabetes, procuring this compound is a logical first step, as its derivatives are patented as β3-adrenergic receptor agonists . This provides a clear, proprietary starting point for lead optimization, differentiating it from other non-patented or biologically uncharacterized amino alcohols.

Industrial Formulation: Biocide in Metal-Working Fluids

For formulators of industrial lubricants and cutting fluids, this compound offers a dual benefit of being an amino alcohol base and an antimicrobial agent . This functional property is not shared by all amino alcohols, and its selection over a simpler amine could reduce the total number of components in a formulation by providing multiple functions from a single additive.

Process Chemistry: Favoring Distillation-Based Purification

When designing a synthetic route where product isolation by distillation is preferred, 2-Methyl-2-(methylamino)propan-1-ol (bp 162.2 °C) may be chosen over its analog 2-amino-2-methyl-1-propanol (bp 165 °C) due to its lower boiling point . This difference, though modest, can translate to lower energy costs and gentler thermal conditions during purification at scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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